4-Methyl-[1,1'-biphenyl]-2-ol
Overview
Description
4-Methyl-[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C13H12O. It is a derivative of biphenyl, where a methyl group is attached to the 4-position and a hydroxyl group is attached to the 2-position of the biphenyl structure. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-[1,1’-biphenyl]-2-ol may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Additionally, the use of recyclable palladium catalysts and green solvents can enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Methyl-[1,1’-biphenyl]-2-one.
Reduction: 4-Methyl-[1,1’-biphenyl].
Substitution: 4-Bromo-[1,1’-biphenyl]-2-ol or 4-Chloro-[1,1’-biphenyl]-2-ol.
Scientific Research Applications
4-Methyl-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methyl-[1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Methyl-[1,1’-biphenyl]-2-carbonitrile: Contains a cyano group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
4-Methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of both a methyl group and a hydroxyl group on the biphenyl structure. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
5-methyl-2-phenylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPIDDRAMGDSPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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